N-(2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Overview
Description
N-(2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.37 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is 305.17394160 g/mol and the complexity rating of the compound is 370. The solubility of this chemical has been described as >45.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Potential
Research on derivatives of morpholine compounds, including those with similar structures to N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, has demonstrated promising antioxidant activities. A study involving QSAR-analysis of certain morpholine derivatives highlighted their potential as antioxidants. The analysis showed that antioxidant activity could be influenced by various molecular descriptors, such as lipophilicity, polarization, and the magnitude of the dipole moment, indicating the theoretical basis for designing new potential antioxidants (Drapak et al., 2019).
Antibacterial and Anticancer Properties
The modification of biodegradable polymers with morpholine and other amino compounds has shown promise in biomedical applications, including antibacterial and anticancer activities. For example, polymers functionalized with morpholine demonstrated reasonable antioxidant activity and potential anticancer effects against specific cancer cell lines, highlighting the versatility of morpholine derivatives in medical applications (Abdelwahab et al., 2019).
Drug Delivery Systems
Morpholine derivatives have been explored as prodrugs for enhancing the solubility and delivery of active pharmaceutical ingredients. Studies on morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen, a non-steroidal anti-inflammatory drug, have shown that these prodrugs can significantly enhance skin permeation, demonstrating their potential for topical drug delivery applications (Rautio et al., 2000).
Synthesis and Characterization of Novel Compounds
The synthesis and evaluation of new morpholine-based compounds have been an area of intense research focus. Studies have developed efficient synthetic methodologies for morpholine derivatives, leading to the discovery of compounds with various biological activities. For instance, the microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction demonstrates the advancements in chemical synthesis techniques that enable the rapid production of morpholine-based compounds (Aljohani et al., 2019).
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13-5-2-3-6-14(13)18-16(21)15(20)17-7-4-8-19-9-11-22-12-10-19/h2-3,5-6H,4,7-12H2,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTXMNVYVFPXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790147 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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